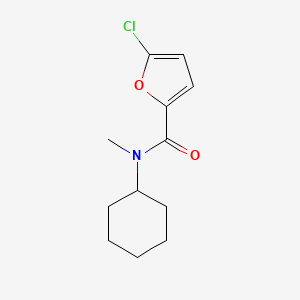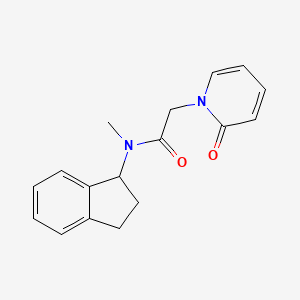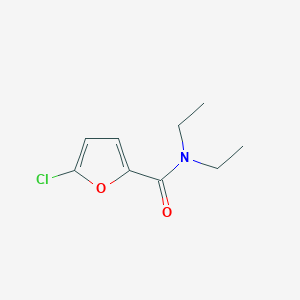
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in the scientific community due to its potential in cancer treatment.
Mechanism of Action
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide selectively binds to the DNA template of RNA polymerase I and inhibits its activity. This leads to the downregulation of ribosomal RNA synthesis, which is essential for cancer cell survival. N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide also induces DNA damage and activates the p53 pathway, which further promotes cancer cell death.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It also inhibits tumor growth in various cancer models, including breast, ovarian, and pancreatic cancer. N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has been shown to have minimal toxicity in normal cells and tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is its selectivity for cancer cells. This makes it a promising candidate for cancer treatment with minimal side effects. However, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is not effective in all types of cancer, and its mechanism of action is not fully understood. Furthermore, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is not readily available commercially, which can limit its use in research.
Future Directions
Despite the limitations, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has shown great potential in cancer treatment. Future research should focus on understanding its mechanism of action and identifying biomarkers that can predict its efficacy in different types of cancer. Additionally, efforts should be made to optimize the synthesis method and improve the availability of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide for research and clinical use.
In conclusion, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is a promising small molecule inhibitor of RNA polymerase I transcription with potential in cancer treatment. Its selectivity for cancer cells and minimal toxicity make it an attractive candidate for further research and development.
Synthesis Methods
The synthesis method of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide involves the reaction of N-methylcyclobutanecarboxamide with cyclohexylmethylamine in the presence of a base. The reaction is carried out under an inert atmosphere and in the absence of moisture. The resulting product is then purified using column chromatography to obtain N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide in high purity.
Scientific Research Applications
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many types of cancer. By inhibiting this process, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide can induce cancer cell death while sparing normal cells.
properties
IUPAC Name |
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-14(13(15)12-8-5-9-12)10-11-6-3-2-4-7-11/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENCQOBTABUSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)
![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)
![2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7510166.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)




